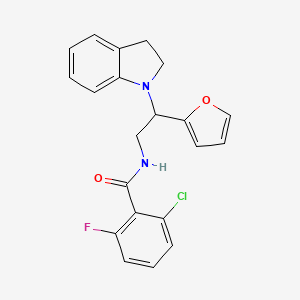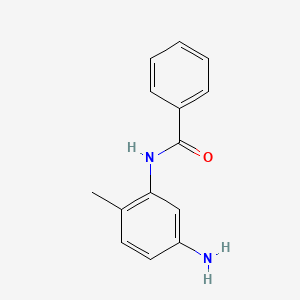
2-(Piperidin-4-yl)isoindolin-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride is a chemical entity that has been the subject of various synthetic and analytical studies. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds.
Synthesis Analysis
The synthesis of related compounds involves various strategies, including organocatalytic synthesis and Michael addition reactions. For instance, asymmetric organocatalytic synthesis has been used to create bisindole-piperidine-amino acid hybrids from 3-vinyl indoles with imino esters, which could potentially inform the synthesis of this compound . Additionally, the Michael addition of secondary amines to α, β-unsaturated carbonyl compounds has been employed to synthesize novel compounds with piperidine moieties . These methods could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various computational methods, including density functional theory (DFT). For example, the molecular geometry of a Mannich base molecule was optimized using the B3LYP/6-311G(d,p) basis set, which could be relevant for understanding the structure of this compound . Similarly, the crystal structure of a novel compound containing a piperidine ring was analyzed by X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives have been explored in several studies. The formation of 2H-isoindolin-1,3-ylidenes from 2-(formylphenyl)acrylates and phenacylazide in the presence of piperidine is one such reaction . This indicates that piperidine can act as a catalyst or reactant in the formation of isoindoline derivatives, which is relevant for the chemical reactions analysis of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives have been characterized through spectroscopic methods and quantum chemical studies. Vibrational frequencies, NMR spectroscopic analyses, and thermal stability have been determined for a Mannich base system . Additionally, the first order hyperpolarizability, molecular electrostatic potential, and vibrational analysis of a piperidine-containing compound were carried out using DFT . These studies provide a foundation for predicting and understanding the properties of this compound.
Aplicaciones Científicas De Investigación
Microwave Assisted Synthesis and Antibacterial Activity
Research demonstrates that derivatives of 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride have been synthesized using microwave-assisted synthesis, exhibiting significant antibacterial activity. This finding underscores the compound's potential in the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Crystal Structure Analysis
Studies on the crystal structures of derivatives of this compound have revealed detailed insights into their molecular configurations, hydrogen bond patterns, and supramolecular synthons formations. These insights are crucial for understanding the compound's interactions and stability in various applications (Karolak‐Wojciechowska et al., 2010).
Stereoselective Synthesis in Metal-Free Conditions
Innovative methods for the stereoselective synthesis of this compound derivatives have been developed, highlighting the compound's versatility and potential for various biochemical applications (Prasad et al., 2021).
Anti-Mycobacterial and Cytotoxic Evaluation
Compounds synthesized from this compound have shown promising anti-mycobacterial activities, presenting a new avenue for the treatment of diseases like tuberculosis. This research is vital for developing new therapeutic agents (Rani, Viljoen, Johansen, Kremer, & Kumar, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
2-piperidin-4-yl-3H-isoindol-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c16-13-12-4-2-1-3-10(12)9-15(13)11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWXHIGRZSSVKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CC3=CC=CC=C3C2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Difluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine;hydrochloride](/img/structure/B2507445.png)



![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methoxy-1H-pyrimidin-6-one](/img/structure/B2507453.png)
![N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2507454.png)
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethan-1-one](/img/structure/B2507456.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2507457.png)
![3-hexyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![3-Methyl-6-[4-(2-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2507462.png)
![[3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2507463.png)
![N-tert-butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2507465.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2507466.png)